4-Methoxy-5-methylpicolinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-5-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-4-9-7(5-10)3-8(6)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGGHQIHYPBGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727990 | |
| Record name | 4-Methoxy-5-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959617-10-8 | |
| Record name | 4-Methoxy-5-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Convergent and Divergent Synthetic Routes to 4-Methoxy-5-methylpicolinaldehyde
Multi-Step Reaction Sequences from Precursors
The construction of the this compound scaffold can be achieved through multi-step synthetic sequences starting from readily available precursors. One common strategy involves the synthesis of a substituted quinoline (B57606), which can then be modified. For instance, a synthetic route starting from 4-methoxyaniline can lead to a 4-chloro-6-methoxy-2-methyl-3-nitroquinoline intermediate through a sequence of cyclization, nitration, and chlorination reactions atlantis-press.com. While this example leads to a quinoline, the principles of building a substituted heterocyclic ring system from an aniline (B41778) precursor are applicable.
Another convergent approach involves the preparation of two key fragments that are later coupled. This has been demonstrated in the synthesis of methoxypyridine-derived modulators oregonstate.edu. Such a strategy for this compound could involve the synthesis of a suitably functionalized pyridine (B92270) fragment and a separate component that introduces the aldehyde or a precursor group. The synthesis of related methoxyphenyl derivatives often begins with nucleophilic substitution reactions on acetophenone (B1666503) precursors to introduce necessary functionalities oregonstate.edu.
A plausible multi-step sequence for this compound could start from a commercially available substituted pyridine, followed by a series of reactions to introduce the methoxy (B1213986), methyl, and aldehyde functionalities in the correct positions.
| Starting Material Example | Key Transformation Steps | Resulting Intermediate/Product | Reference |
| 4-Methoxyaniline | Cyclization, Nitration, Chlorination | 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline | atlantis-press.com |
| Fluoroacetophenone | Nucleophilic Substitution (methoxide), Bromination | Brominated methoxyphenyl ethanone | oregonstate.edu |
This table presents examples of multi-step syntheses for related structures, illustrating potential pathways to this compound.
Strategic Functionalization of Pyridine Ring Systems
Direct functionalization of the pyridine ring is a powerful strategy to introduce substituents at specific positions. C-H functionalization of pyridines, a process that avoids the need for pre-functionalized starting materials, is a key method in modern organic synthesis nih.gov. For the synthesis of this compound, strategic functionalization of a simpler pyridine precursor is a viable approach.
The introduction of a methoxy group onto a pyridine ring can be achieved through nucleophilic aromatic substitution reactions. For example, the reaction of a di-brominated aminopyridine with sodium methoxide (B1231860) can selectively introduce a methoxy group oregonstate.edu. The presence of the methoxy group can then direct subsequent functionalization steps.
Furthermore, palladium-mediated direct arylation of pyridines is a powerful tool for creating C-C bonds at specific positions on the pyridine ring, which could be employed to introduce the methyl or a precursor to the aldehyde group beilstein-journals.org. The reactivity and regioselectivity of these functionalization reactions are often influenced by the electronic nature of the existing substituents on the pyridine ring beilstein-journals.org.
| Functionalization Strategy | Reagents/Conditions | Purpose | Reference |
| Nucleophilic Aromatic Substitution | Sodium Methoxide | Introduction of a methoxy group | oregonstate.edu |
| Palladium-Mediated C-H Functionalization | Palladium catalyst, suitable coupling partner | Introduction of carbon substituents (e.g., methyl, aldehyde precursor) | beilstein-journals.org |
This table summarizes strategic functionalization approaches applicable to the synthesis of this compound.
Stereoselective Synthesis Approaches for Chiral Analogs
While this compound itself is not chiral, the development of stereoselective synthetic routes is crucial for the preparation of its chiral analogs, which may have applications in areas such as asymmetric catalysis.
One approach involves the use of a chiral Lewis acid-bonded picolinaldehyde in asymmetric reactions. This strategy has been successfully employed in the Mannich/condensation reaction of glycine (B1666218) esters, where a chiral Yb(III)-N,N'-dioxide complex coordinates to a picolinaldehyde, inducing high diastereo- and enantioselectivities nih.govnih.gov. This principle could be adapted to reactions involving chiral precursors to introduce stereocenters into analogs of this compound.
Another strategy involves the use of chiral auxiliaries or catalysts in the synthesis of key intermediates. For example, the synthesis of chiral aminodiols from natural (-)-β-pinene has been reported, and these have been used as chiral catalysts in the addition of diethylzinc (B1219324) to aldehydes, affording products with moderate to good enantioselectivities researchgate.net. Such chiral catalysts could potentially be used in reactions to create chiral analogs of the target molecule. The development of efficient stereoselective syntheses for key chiral aldehyde intermediates is an active area of research nih.gov.
| Stereoselective Approach | Key Feature | Application Example | Reference |
| Chiral Lewis Acid Catalysis | Use of a chiral metal complex with a picolinaldehyde | Asymmetric Mannich/condensation reactions | nih.govnih.gov |
| Use of Chiral Catalysts | Employment of chiral aminodiols derived from natural products | Enantioselective addition of organozinc reagents to aldehydes | researchgate.net |
This table outlines strategies for the stereoselective synthesis of chiral analogs related to this compound.
Derivatization of this compound
The aldehyde functional group in this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
Aldehyde Group Transformations
The carbonyl group of this compound readily undergoes condensation reactions with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives to form the corresponding imines (Schiff bases), oximes, and hydrazones.
Imines: The reaction with primary amines yields imines, which are characterized by a C=N double bond. This reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent like methanol (B129727) rsc.org. The formation of imines is a reversible, acid-catalyzed process where water is eliminated mdpi.com. Mechanochemical methods, involving grinding the reactants together without a solvent, have also been employed for the synthesis of fluorinated imines.
Oximes: Condensation with hydroxylamine (NH₂OH) produces oximes. This reaction is a common method for the characterization and purification of carbonyl compounds. The reaction can be performed under various conditions, including refluxing in ethanol (B145695) with pyridine or using greener methods with natural acid catalysts. The transformation of picolinaldehyde oximes to nitriles has also been reported.
Hydrazones: Reaction with hydrazine or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords hydrazones. This reaction is a well-established method for preparing stable, crystalline derivatives of aldehydes. The synthesis of hydrazones can be achieved through solution-based methods, often by refluxing the aldehyde and hydrazine derivative in an alcohol solvent, sometimes with a catalytic amount of acid. The synthesis of a series of 4-methoxybenzoylhydrazones has been reported, where 4-methoxybenzoylhydrazide was condensed with various aldehydes in refluxing methanol nih.gov.
| Derivative | Reagent | General Reaction Conditions | Reference |
| Imine (Schiff Base) | Primary Amine (R-NH₂) | Reflux in methanol | rsc.org |
| Oxime | Hydroxylamine (NH₂OH) | Reflux in ethanol with pyridine | |
| Hydrazone | Hydrazine (NH₂-NH₂) or Substituted Hydrazine (R-NH-NH₂) | Reflux in methanol, often with catalytic acid | nih.gov |
This table summarizes the formation of common derivatives from the aldehyde group of this compound.
Oxidation and Reduction Pathways
The aldehyde functionality of this compound is amenable to both oxidation and reduction, leading to the corresponding carboxylic acid and alcohol, respectively.
Oxidation: The oxidation of picolinaldehydes to their corresponding picolinic acids is a well-established transformation. wikipedia.org In the case of this compound, oxidation would yield 4-Methoxy-5-methylpicolinic acid. Common oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO₄) in a basic medium, followed by acidic workup. orgsyn.org The reaction proceeds through the formation of a hydrated aldehyde intermediate, which is then oxidized to the carboxylate salt. Subsequent acidification yields the final carboxylic acid.
Reduction: The aldehyde group can be readily reduced to a primary alcohol, which in this case would be (4-Methoxy-5-methylpyridin-2-yl)methanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically effective for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to give the alcohol.
| Transformation | Product | Typical Reagents |
| Oxidation | 4-Methoxy-5-methylpicolinic acid | KMnO₄, H₂O, heat; then HCl |
| Reduction | (4-Methoxy-5-methylpyridin-2-yl)methanol | NaBH₄, Methanol |
Modifications of the Pyridine Ring Substituents
The pyridine ring of this compound can undergo various modifications, primarily through alkylation, arylation, and substitution reactions.
Alkylation and Arylation Strategies
The introduction of new alkyl or aryl groups onto the pyridine ring can be achieved through several modern synthetic methods.
Alkylation: The alkylation of pyridines can be challenging due to the electron-deficient nature of the ring. youtube.com However, strategies involving the activation of the pyridine ring or the use of highly reactive alkylating agents can be employed. For instance, the formation of a pyridinium (B92312) salt by reaction with an alkyl halide can facilitate subsequent nucleophilic attack. researchgate.net Alternatively, metal-catalyzed cross-coupling reactions or the use of organometallic reagents can be effective. youtube.com For example, the direct C-4 alkylation of pyridines has been achieved using a maleate-derived blocking group in a Minisci-type decarboxylative alkylation.
Arylation: Palladium-catalyzed cross-coupling reactions are a powerful tool for the arylation of pyridines. nih.gov These reactions typically involve the coupling of a halogenated pyridine with an arylboronic acid (Suzuki coupling) or other organometallic reagents. In the context of this compound, if a halo-substituted precursor is available, it could be readily arylated. Direct C-H arylation of pyridine N-oxides, followed by deoxygenation, is another viable route to access 2-arylpyridines. rsc.orgresearchgate.netrsc.org
| Reaction Type | Strategy | Example Reagents/Catalysts |
| Alkylation | Minisci-type decarboxylative alkylation | Carboxylic acid, AgNO₃, (NH₄)₂S₂O₈ |
| Arylation | Suzuki Cross-Coupling | Arylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ |
| Arylation | Direct C-H Arylation of N-oxide | Arylboronic ester, Cu(OAc)₂ |
Substitution Reactions on the Picolinaldehyde Core
Nucleophilic aromatic substitution (SNA_r) on the pyridine ring is a key reaction for modifying its substituents. The electron-withdrawing nature of the nitrogen atom makes the pyridine ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions. echemi.comstackexchange.com
In this compound, the methoxy group at the C4 position is a potential leaving group for nucleophilic substitution, especially if the pyridine nitrogen is activated (e.g., by protonation or quaternization). The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atom. echemi.comstackexchange.comquimicaorganica.org The presence of the aldehyde group at C2 further activates the ring towards nucleophilic attack. Studies on related 4-methoxypyridine (B45360) derivatives have shown that they can undergo amination at the C4 position. ntu.edu.sg
Reaction Mechanism Elucidation in Organic Synthesis
The elucidation of reaction mechanisms involving picolinaldehyde derivatives is crucial for understanding their reactivity and for optimizing synthetic protocols.
The mechanism of nucleophilic aromatic substitution on the pyridine ring is well-understood to proceed through an addition-elimination pathway. echemi.comstackexchange.comquimicaorganica.org For a 4-substituted pyridine, a nucleophile attacks the C4 position, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides a significant stabilizing effect. echemi.comstackexchange.com The subsequent departure of the leaving group restores the aromaticity of the pyridine ring. The rate of this reaction is influenced by the nature of the nucleophile, the leaving group, and the substituents on the pyridine ring. nih.gov
For reactions involving the aldehyde group, such as the Hammick reaction of the corresponding picolinic acid, the mechanism involves the formation of a reactive intermediate upon decarboxylation. wikipedia.org In the presence of a carbonyl compound, this intermediate can act as a nucleophile. wikipedia.org While this reaction applies to the oxidized derivative, it highlights the potential for interesting mechanistic pathways involving intermediates derived from the picolinaldehyde core. The formation of exceedingly reactive electrophiles from pyridinecarboxaldehydes in acidic media has also been noted, leading to cyclization reactions. nih.gov
Coordination Chemistry and Metal Complexation
Ligand Design Principles for 4-Methoxy-5-methylpicolinaldehyde and its Derivatives
The design of ligands based on the this compound scaffold is guided by the desire to create specific coordination environments for metal ions, thereby tuning the properties of the resulting complexes.
Picolinaldehyde and its derivatives are well-known for their ability to act as chelating agents, binding to a metal ion through both the pyridine (B92270) nitrogen and the aldehyde oxygen. This bidentate coordination forms a stable five-membered ring, a favorable arrangement in coordination chemistry. The presence of two adjacent nitrogen atoms in some pyridine derivatives can also confer significant chelating activity, particularly for metal ions like Fe³⁺ and Cu²⁺. orgsyn.org In the case of this compound, the pyridine nitrogen and the aldehyde oxygen are the primary sites for metal ion interaction. The nature of the solvent can also play a role in the coordination process, as evidenced by the presence of sodium ions from methanol (B129727) in some complex formations. researchgate.net
Derivatives of similar aromatic aldehydes, such as those based on salicylaldehyde, have been shown to form stable complexes with a variety of transition metals. For instance, a Schiff base derived from 5-methoxysalicylaldehyde and p-aminophenol has been successfully used to synthesize Mn(II), Ni(II), Co(II), Cu(II), and Zn(II) complexes. researchgate.net These studies provide a model for the expected chelation behavior of this compound.
The coordination geometry and stability of metal complexes are significantly influenced by the electronic and steric properties of the ligand. researchgate.net In this compound, the electron-donating methoxy (B1213986) group (-OCH₃) at the 4-position increases the electron density on the pyridine ring, enhancing the basicity of the pyridine nitrogen and its ability to coordinate to metal ions. The methyl group (-CH₃) at the 5-position, while also electron-donating, primarily introduces steric bulk.
This steric hindrance can influence the approach of the metal ion and the resulting coordination geometry. For instance, steric crowding in related pyridine-containing ligands has been shown to dictate the final structural arrangement, leading to the formation of either discrete monomers or extended coordination polymers. researchgate.net The balance between these electronic and steric effects allows for the fine-tuning of the ligand's coordination properties and, consequently, the physical and chemical properties of the metal complexes.
Synthesis and Characterization of Metal-Picolinaldehyde Complexes
The synthesis of metal complexes with picolinaldehyde-type ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
The synthesis of transition metal complexes with ligands analogous to this compound has been widely reported. For example, complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been prepared using Schiff bases derived from substituted aromatic aldehydes. researchgate.netnih.gov The synthesis typically involves mixing the ligand and the metal salt in an alcoholic medium, often with gentle heating to facilitate the reaction. nih.gov The resulting complexes can then be isolated as crystalline solids.
Characterization of these complexes is crucial to confirm their formation and elucidate their structure. Common analytical techniques include:
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O (aldehyde) and C=N (pyridine) groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the ligand and to observe changes in the chemical shifts upon complexation, providing evidence of coordination. nih.gov
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry.
Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
The table below summarizes the characterization data for a representative transition metal complex with a related Schiff base ligand.
| Technique | Observation | Interpretation |
| IR Spectroscopy | Shift in the ν(C=N) and the appearance of a new ν(M-N) band. | Coordination of the imine nitrogen to the metal ion. |
| UV-Vis Spectroscopy | Appearance of new bands in the visible region. | d-d electronic transitions, indicative of the coordination environment of the metal ion. |
| Magnetic Susceptibility | Measurement of the magnetic moment. | Determination of the number of unpaired electrons and thus the geometry of the complex. |
The directional nature of metal-ligand coordination bonds can be exploited to construct complex, well-defined supramolecular architectures. Ligands like this compound, with their specific coordination vectors, can act as building blocks for the self-assembly of larger structures, such as coordination polymers and metal-organic frameworks (MOFs). While specific examples involving this compound are not yet prevalent in the literature, the principles are well-established with similar pyridine-based ligands. The formation of such extended networks is often influenced by factors like the coordination preference of the metal ion, the geometry of the ligand, and the presence of counter-ions or solvent molecules that can participate in the assembly process.
Catalytic Applications of Picolinaldehyde-Derived Metal Complexes
Metal complexes derived from picolinaldehyde and its analogs are of significant interest for their potential catalytic applications. The metal center in these complexes can act as a Lewis acid, activating substrates for a variety of organic transformations. While specific catalytic studies on complexes of this compound are not yet widely reported, the broader class of transition metal complexes has shown promise in various catalytic reactions. nih.gov The development of such "catalytic metallodrugs" is a growing area of research, aiming to perform catalytic transformations within biological systems. nih.gov The ability to fine-tune the electronic and steric properties of the ligand by modifying the substituents on the picolinaldehyde scaffold provides a powerful tool for designing catalysts with high activity and selectivity for specific reactions.
Homogeneous and Heterogeneous Catalysis
Picolinaldehyde derivatives have demonstrated significant utility in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, metal complexes of picolinaldehyde derivatives serve as soluble catalysts that are highly active and selective for a range of organic transformations. For instance, cobalt(II) and nickel(II) complexes of a picolinaldehyde-derived imine have been employed as pre-catalysts in the transfer hydrogenation of cinnamaldehyde. bohrium.com These homogeneous catalysts exhibit high selectivity towards the formation of hydrocinnamaldehyde. bohrium.com The catalytic cycle in such systems often involves the coordination of the substrate to the metal center, followed by a series of steps such as hydride transfer and product dissociation.
In the realm of heterogeneous catalysis, the immobilization of picolinaldehyde-based metal complexes onto solid supports offers the advantage of easy catalyst recovery and recycling. bohrium.com For example, when the aforementioned cobalt(II) and nickel(II) pre-catalysts are anchored onto magnetite (Fe₃O₄) nanoparticles, they act as efficient heterogeneous catalysts. bohrium.com Interestingly, the immobilization can alter the selectivity of the reaction, with the supported catalysts favoring the formation of cinnamyl alcohol instead of hydrocinnamaldehyde. bohrium.com This highlights the significant role of the support material in influencing the catalytic outcome. The use of heterogeneous catalysts is also prominent in one-pot reductive amination reactions, where metal nanoparticles supported on various matrices catalyze the conversion of nitroarenes and aldehydes to secondary anilines. nih.govmdpi.com
The following table summarizes representative catalytic applications of picolinaldehyde derivatives:
| Catalyst Type | Metal | Ligand | Reaction | Product | Reference |
| Homogeneous | Co(II), Ni(II) | (E)-1-(Pyridin-2-yl)-N-(3-(triethoxysilyl)propyl)methanimine | Transfer Hydrogenation of Cinnamaldehyde | Hydrocinnamaldehyde | bohrium.com |
| Heterogeneous | Co(II), Ni(II) | (E)-1-(Pyridin-2-yl)-N-(3-(triethoxysilyl)propyl)methanimine on Fe₃O₄ | Transfer Hydrogenation of Cinnamaldehyde | Cinnamyl Alcohol | bohrium.com |
| Heterogeneous | Pd | Supported on Gum-Acacia | Direct Reductive Amination | N-substituted anilines | mdpi.com |
| Heterogeneous | Pd | Supported on SILP | Aminocarbonylation | Carboxamides | mdpi.com |
Stereoselective Catalytic Systems
A particularly important application of picolinaldehyde derivatives is in the field of stereoselective catalysis, where chiral catalysts are used to produce a specific stereoisomer of a product. Picolinaldehyde itself has been utilized in a synergistic ternary catalytic system with zinc(II) and a chiral palladium complex for the highly enantioselective α-allylation of N-unprotected amino esters. nih.gov In this system, picolinaldehyde forms a Schiff base intermediate with the amino ester, which is then coordinated to the zinc(II) ion. nih.gov This coordination enhances the acidity of the α-C-H bond, facilitating the subsequent palladium-catalyzed allylation. nih.gov The interaction between the chiral palladium complex and the zinc(II)-Schiff base intermediate is crucial for achieving high enantioselectivity. nih.gov
The development of chiral pyridine derivatives as ligands has also been a focus in enantioselective catalysis. researchgate.net For example, chiral 2-(2-pyridinyl)oxazoline ligands have been synthesized and used in various asymmetric reactions. researchgate.net The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center. While direct applications of this compound in stereoselective catalysis are yet to be reported, its structure provides a scaffold that could be modified to create new chiral ligands for asymmetric transformations. The dearomatization of pyridine derivatives is another area where stereoselective catalysis has been successfully applied to generate chiral nitrogen-containing heterocycles. mdpi.com
Below is a table highlighting a key example of a stereoselective catalytic system involving a picolinaldehyde derivative:
| Catalyst System | Reaction | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Picolinaldehyde-Zn(II)-Pd(0) | Asymmetric α-allylation | N-unprotected amino esters | α-allyl α-amino esters | up to 98% | nih.gov |
Redox Chemistry of Metal-Picolinaldehyde Systems
The redox chemistry of metal complexes containing picolinaldehyde-type ligands is a subject of significant interest due to the potential for both the metal center and the ligand to participate in electron transfer processes. mdpi.com Ligands that can exist in multiple stable oxidation states are termed "redox-active" or "non-innocent". mdpi.com While picolinaldehyde itself is not typically considered a classic non-innocent ligand, its derivatives can be designed to incorporate redox-active moieties.
The electrochemical behavior of metal complexes is often studied using techniques like cyclic voltammetry. researchgate.net The redox potentials of these complexes provide insight into the ease with which they can be oxidized or reduced. The coordination of a ligand like this compound to a metal center can significantly alter the redox potential of the metal. The electron-donating nature of the methoxy and methyl groups would be expected to make the metal center more electron-rich, potentially making it easier to oxidize.
Redox-active ligands can play a crucial role in catalysis by providing an additional electron reservoir, facilitating multi-electron transformations at the metal center. frontiersin.org The combination of a redox-active metal and a redox-active ligand can lead to complex electronic structures and reactivity. frontiersin.org For instance, in some systems, it can be ambiguous whether an observed redox event is centered on the metal or the ligand.
Redox reactions of metal complexes are fundamental to many chemical and biological processes. youtube.com These reactions involve a change in the oxidation state of the metal center, and the ligands play a critical role in stabilizing the different oxidation states and modulating the redox potential. While specific studies on the redox chemistry of this compound complexes are scarce, the general principles of metal-ligand interactions in redox processes provide a framework for understanding their potential behavior.
Biological and Pharmaceutical Research Applications
Structure-Activity Relationship (SAR) Studies of 4-Methoxy-5-methylpicolinaldehyde Analogues
Research into the structure-activity relationships of compounds structurally related to this compound has been conducted, particularly in the context of enzyme inhibition. These studies, however, focus on more complex derivatives rather than the specified aldehyde itself.
Design and Synthesis of Biologically Active Compounds
The design and synthesis of biologically active compounds often involve the use of various chemical building blocks. While this compound could potentially serve as such a building block due to its pyridine (B92270) ring, methoxy (B1213986), methyl, and aldehyde functional groups, there is limited direct evidence in the available literature of its widespread use in the synthesis of compounds for biological testing. Studies on inhibitors of enzymes like Hedgehog acyltransferase (HHAT) have explored a series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, which are structurally distinct from this compound. nih.govacs.orgimperial.ac.uk
Mechanistic Investigations of Biological Effects
Metal Ion Homeostasis Perturbation and Chelation Biology
Metal ions are essential for numerous biological processes, and their balance, or homeostasis, is tightly regulated. nih.govnih.gov The ability of a molecule to bind to metal ions (chelation) can have significant biological consequences. The chemical structure of this compound, containing a pyridine nitrogen and an aldehyde oxygen, could theoretically allow for metal ion coordination. However, there are no specific studies available that investigate the role of this compound in perturbing metal ion homeostasis or its potential as a chelation agent.
Cellular Pathway Modulation
The modulation of cellular pathways is a cornerstone of modern pharmacology. The Hedgehog signaling pathway is a notable example where small molecules can exert significant effects. ox.ac.uk While analogues of other heterocyclic compounds have been shown to modulate this pathway through HHAT inhibition, there is no direct evidence that this compound itself modulates this or any other specific cellular pathway.
Preclinical Evaluation of Therapeutic Potential
Antimicrobial Efficacy and Spectrum of Activity
There is currently no specific data available in peer-reviewed journals detailing the antimicrobial or antifungal efficacy and spectrum of activity for this compound. The exploration of its potential to inhibit the growth of bacteria and fungi has not been a reported focus of research.
However, the broader class of methoxy-substituted heterocyclic compounds has demonstrated a range of antimicrobial activities. For instance, various pyrazoline and hydrazone derivatives containing methoxy groups have been synthesized and evaluated for their effects against different strains of bacteria and fungi. mdpi.com Studies on these related compounds have indicated that the position and nature of substituents on the heterocyclic ring system play a crucial role in determining their antimicrobial potency. mdpi.com For example, the presence of a methoxy group has been shown to influence the activity spectrum, with some derivatives exhibiting moderate activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. mdpi.com
Additionally, research into compounds like 4-methoxysalicylaldehyde has revealed antimicrobial properties against foodborne bacteria, suggesting that the methoxybenzaldehyde moiety can contribute to bioactivity. bldpharm.comnih.gov These findings hint at the possibility that this compound could possess antimicrobial properties, though empirical testing is required for confirmation.
Anticancer Activity and Apoptosis Induction
Direct studies on the anticancer activity and the ability to induce apoptosis of this compound are not found in the current scientific literature. Its potential in this therapeutic area remains uninvestigated.
Nevertheless, the methoxy group is a common feature in many compounds with demonstrated anticancer properties. Research on various methoxy-substituted quinoline (B57606) and pyrimidine (B1678525) derivatives has shown significant cytotoxic effects against several cancer cell lines. nih.govresearchgate.net For example, certain pyrimido[4,5-c]quinolin-1(2H)-one derivatives with methoxy substituents have been found to possess antimigratory and cytotoxic activities. researchgate.net The position of the methoxy group on the aromatic ring has been identified as a critical factor influencing the anticancer efficacy of these molecules. researchgate.net
Furthermore, studies on other complex heterocyclic compounds have highlighted that the inclusion of a methoxy group can enhance anticancer potential. researchgate.net The mechanism of action for many of these related compounds involves the induction of apoptosis, a form of programmed cell death, in cancer cells. For instance, the neurotoxin MPP+, which has a pyridinium (B92312) structure, has been shown to induce apoptosis through the release of cytochrome c and the activation of caspases. nih.gov While structurally different, this underscores that pyridinium-based compounds can trigger apoptotic pathways. The anticancer potential of this compound, therefore, warrants future investigation to determine if it exhibits similar cytotoxic and pro-apoptotic effects.
Role as a Pharmaceutical Intermediate in Drug Discovery and Development
While there is no explicit documentation of this compound being used as a direct intermediate in the synthesis of currently marketed drugs, its structural motifs are relevant in medicinal chemistry. The picolinaldehyde scaffold is a valuable building block for the synthesis of more complex molecules with therapeutic potential.
The methoxy group is a prevalent substituent in a vast number of approved drugs and natural products, often contributing favorably to ligand-target binding, physicochemical properties, and metabolic stability. nih.gov Its presence in a molecule can significantly impact its pharmacokinetic and pharmacodynamic profile.
The synthesis of various pyridine derivatives containing methoxy and other functional groups is a common practice in drug discovery. researchgate.net For example, 2-alkoxypyridines have been explored for their anti-inflammatory activity. researchgate.net The aldehyde functional group in this compound offers a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures. This makes it a potentially useful, though currently underexploited, intermediate for the generation of novel pharmaceutical compounds. Multicomponent reactions, which are efficient methods for synthesizing active pharmaceutical ingredients, often utilize aldehyde-containing precursors. mdpi.com
Advanced Spectroscopic and Spectrochemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 4-Methoxy-5-methylpicolinaldehyde in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete map of the molecule's covalent framework and substituent arrangement can be assembled.
The ¹H and ¹³C NMR spectra provide the fundamental data for structural assignment. The chemical shift (δ) of each signal indicates the electronic environment of the nucleus, while the splitting pattern in ¹H NMR reveals the number of adjacent protons.
The ¹H NMR spectrum is expected to show five distinct signals corresponding to the aldehyde proton, the two aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) protons, and the methyl protons. The aldehyde proton (CHO) is anticipated to appear furthest downfield due to the strong deshielding effect of the carbonyl group. The two protons on the pyridine ring will appear as singlets due to their isolation from other protons. The methoxy and methyl group protons will appear as sharp singlets in the upfield region.
The ¹³C NMR spectrum is expected to display eight unique signals, one for each carbon atom in the distinct electronic environment of the asymmetric molecule. The carbonyl carbon of the aldehyde group will have the largest chemical shift. The six carbons of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the electronic effects of the aldehyde, methoxy, and methyl substituents. The methoxy and methyl carbons will be found at the highest field (lowest chemical shift).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted for CDCl₃ solvent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CHO | 9.9 - 10.1 | Singlet (s) | 1H |
| H-6 (Pyridine) | 8.3 - 8.5 | Singlet (s) | 1H |
| H-3 (Pyridine) | 7.8 - 8.0 | Singlet (s) | 1H |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H |
| -CH₃ | 2.2 - 2.4 | Singlet (s) | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted for CDCl₃ solvent.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | 190 - 193 |
| C-4 (Pyridine) | 163 - 166 |
| C-2 (Pyridine) | 151 - 154 |
| C-6 (Pyridine) | 148 - 151 |
| C-3 (Pyridine) | 125 - 128 |
| C-5 (Pyridine) | 122 - 125 |
| -OCH₃ | 55 - 57 |
| -CH₃ | 15 - 18 |
To unambiguously confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential. Techniques like HSQC, HMBC, and COSY reveal through-bond and through-space correlations between nuclei.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this molecule, no significant COSY correlations are expected between the ring protons as they are isolated, confirming their meta-relationship.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.
Table 3: Key Expected HMBC Correlations for this compound
| Proton (¹H) | Correlates to Carbon (¹³C) | Significance |
|---|---|---|
| -CHO | C-2, C-3 | Confirms aldehyde is at position 2. |
| -OCH₃ | C-4 | Confirms methoxy group is at position 4. |
| -CH₃ | C-4, C-5, C-6 | Confirms methyl group is at position 5. |
| H-3 | C-2, C-4, C-5, C=O | Confirms position of H-3 and its neighbors. |
| H-6 | C-2, C-4, C-5 | Confirms position of H-6 and its neighbors. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation corresponds to the energy required to excite molecular vibrations (stretching, bending, twisting). These spectra are used to identify the functional groups present in the molecule.
The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch. Other key diagnostic peaks include the aldehyde C-H stretch, aromatic ring stretches, and the characteristic stretches of the aryl ether bond.
Table 4: Predicted Principal Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (-CH₃, -OCH₃) | 3000 - 2850 | Medium |
| Aldehyde C-H Stretch | ~2850 and ~2750 | Medium, two bands |
| Aldehyde C=O Stretch | 1710 - 1690 | Strong, sharp |
| Aromatic C=C and C=N Stretch | 1610 - 1450 | Medium-Strong, multiple bands |
| Asymmetric C-O-C Stretch (Aryl Ether) | 1270 - 1230 | Strong |
| Symmetric C-O-C Stretch (Aryl Ether) | 1050 - 1010 | Medium |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₈H₉NO₂), the calculated molecular weight is 151.17 g/mol .
In an electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺) at m/z = 151. Subsequent fragmentation would likely involve the loss of small, stable radicals or neutral molecules from the molecular ion. The most characteristic fragmentations for this structure would be the loss of a hydrogen radical from the aldehyde, the entire formyl radical, or a methyl radical from either the methoxy or the ring-substituted methyl group. libretexts.orglibretexts.org
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 151 | [C₈H₉NO₂]⁺ | Molecular Ion (M⁺) |
| 150 | [M - H]⁺ | ·H (from aldehyde) |
| 136 | [M - CH₃]⁺ | ·CH₃ |
| 122 | [M - CHO]⁺ | ·CHO |
| 120 | [M - OCH₃]⁺ | ·OCH₃ |
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure Probing
Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The spectrum is sensitive to the extent of conjugation and the nature of the chromophores and auxochromes in the molecule.
For this compound, the spectrum is expected to show two main types of transitions. A weak, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl group's non-bonding electrons, and more intense, shorter-wavelength absorptions corresponding to π→π* transitions within the conjugated pyridine ring system. nist.gov The electron-donating methoxy group (an auxochrome) and the electron-withdrawing aldehyde group (a chromophore) both influence the energy of these transitions, typically causing a bathochromic (red) shift compared to the unsubstituted pyridine core.
X-ray Diffraction (XRD) for Single Crystal Structural Analysis of Derivatives and Complexes
While obtaining a suitable single crystal of this compound itself may be challenging, its structure can be definitively confirmed in the solid state through X-ray diffraction (XRD) analysis of a crystalline derivative. The aldehyde functional group provides a convenient handle for creating derivatives such as oximes, hydrazones, or Schiff bases, which often have a higher propensity to form high-quality crystals. mdpi.com
A single-crystal XRD experiment would provide an unambiguous three-dimensional model of the molecule. This analysis yields precise data on bond lengths, bond angles, and torsion angles, confirming the planarity of the pyridine ring and the conformation of the aldehyde and methoxy substituents relative to it. Furthermore, XRD reveals how molecules pack in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonds (if a derivative with H-bond donors is made), C-H···O interactions, or π-π stacking, which govern the material's solid-state properties. mdpi.com
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic makeup and inherent reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other electronic properties that govern the molecule's chemical behavior.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. scispace.comnih.gov For 4-Methoxy-5-methylpicolinaldehyde, DFT studies are invaluable for optimizing the molecular geometry to find its most stable three-dimensional structure.
These calculations yield crucial data such as bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, DFT is used to determine key electronic properties that dictate the molecule's reactivity. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.govmdpi.com
Other properties derived from DFT analysis include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com This is especially useful for predicting sites of interaction, such as where the aldehyde group might undergo nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge delocalization and hyperconjugative interactions that contribute to molecular stability. researchgate.net
Table 1: Illustrative DFT-Calculated Molecular Properties of this compound
| Property | Description | Significance for this compound |
|---|---|---|
| Optimized Geometry | The lowest energy 3D arrangement of atoms, providing precise bond lengths and angles. | Defines the molecule's fundamental shape and steric profile. |
| HOMO Energy | Energy of the highest occupied molecular orbital; associated with the ability to donate electrons. | Indicates regions susceptible to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; associated with the ability to accept electrons. | Indicates regions susceptible to nucleophilic attack, particularly the carbonyl carbon of the aldehyde. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key descriptor of chemical reactivity and kinetic stability. A larger gap implies greater stability. |
| Dipole Moment | A measure of the net molecular polarity arising from charge separation. | Influences solubility in polar solvents and intermolecular dipole-dipole interactions. |
| Mulliken Atomic Charges | Calculated partial charges assigned to each atom in the molecule. | Helps in understanding the electrostatic potential and identifying reactive sites. |
| Molecular Electrostatic Potential (MEP) | A visual map of the electrostatic potential on the molecule's surface. | Identifies electron-rich sites (e.g., around the methoxy (B1213986) oxygen and pyridine (B92270) nitrogen) and electron-poor sites (e.g., the aldehyde proton). mdpi.com |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. researchgate.netrsc.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), offer higher levels of accuracy than standard DFT for certain properties, albeit at a significantly greater computational expense. rsc.org
For this compound, these high-accuracy methods would be employed to obtain benchmark values for thermochemical properties, such as the heat of formation. They are also crucial for calculating precise interaction energies in non-covalent complexes, which is important for understanding how the molecule might interact with other molecules or a receptor. rsc.org While DFT is often sufficient for geometry and general electronic properties, ab initio calculations serve as a "gold standard" to validate results from less computationally demanding methods.
Understanding the chemical reactivity of this compound, particularly at the aldehyde functional group, requires mapping out potential reaction pathways. Computational methods can identify the minimum energy path a reaction follows from reactants to products. researchgate.net
A crucial part of this analysis is locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. researchgate.net For instance, the mechanism of a nucleophilic addition to the carbonyl carbon of the aldehyde could be modeled. By calculating the geometries and energies of the reactants, transition state, and products, chemists can gain a detailed understanding of the reaction's feasibility and kinetics. nih.gov These studies can also reveal the influence of the methoxy and methyl substituents on the reactivity of the pyridine ring and the aldehyde group.
Molecular Modeling and Dynamics Simulations
While quantum mechanics focuses on electronic structure, molecular modeling and dynamics simulations explore the physical movements and interactions of atoms and molecules over time. These techniques are essential for understanding conformational preferences and biomolecular interactions.
The structure of this compound is not static. Rotation can occur around its single bonds, specifically the C-C bond connecting the aldehyde group to the pyridine ring and the C-O bond of the methoxy group. This rotation gives rise to different spatial arrangements called conformers, which can have different energy levels. nih.govnih.gov
Conformational analysis involves systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface (PES). The minima on this surface correspond to stable, low-energy conformers, while the peaks represent the energy barriers to rotation. nih.gov This analysis would reveal the most likely shape or shapes the molecule adopts under physiological conditions, which is critical for determining how it can fit into a biological target like an enzyme's active site.
To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are powerful tools. nih.govnih.gov
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein receptor. mdpi.comsemanticscholar.org The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity. The results can identify the most probable binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. nih.govnih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor
| Parameter | Description | Illustrative Finding |
|---|---|---|
| Binding Affinity (kcal/mol) | An estimation of the binding free energy. More negative values indicate stronger binding. | A calculated value would suggest the potential potency of the ligand-receptor interaction. |
| Binding Mode | The predicted 3D orientation and conformation of the ligand within the receptor's active site. | Describes how the molecule fits into the binding pocket. |
| Key Interacting Residues | The specific amino acid residues in the receptor that form interactions with the ligand. | Might indicate, for example, a hydrogen bond between the aldehyde oxygen and a Serine residue, or a π-π stacking interaction with a Phenylalanine residue. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the docked ligand and a reference pose. | Lower values (typically < 2.0 Å) indicate a reliable and stable docking pose. nih.gov |
Following docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com An MD simulation calculates the forces between atoms and uses them to simulate their movements, providing a view of the complex's stability and flexibility. By analyzing the trajectory of the simulation, researchers can assess the stability of the predicted binding pose, observe conformational changes in the protein or ligand, and calculate binding free energies with greater accuracy using methods like MM-PBSA. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual residues, are analyzed to understand the system's dynamics. mdpi.com
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
In the realm of computational chemistry, the prediction of spectroscopic parameters for novel or uncharacterized molecules like this compound serves as a powerful tool for structural elucidation and confirmation. By employing quantum mechanical calculations, researchers can anticipate the spectroscopic signatures of a molecule, which can then be compared with experimental data for validation.
Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict a variety of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). For substituted pyridines, there are established methodologies for estimating chemical shifts. For instance, the ¹³C-NMR chemical shifts of pyridines can be approximated using substituent chemical shifts (SCS), where the effect of each substituent on the chemical shift of the ring carbons is considered additive stenutz.eu.
A theoretical study on the related compound 3-pyridine carboxaldehyde utilized Gaussian03 software to calculate vibrational wavenumbers, which showed good agreement with experimental values materialsciencejournal.org. Similar computational approaches could be applied to this compound to predict its IR spectrum. The characteristic vibrational modes expected would include C-H stretching of the aromatic ring and the methyl and methoxy groups, the C=O stretching of the aldehyde, and various ring stretching and bending vibrations of the pyridine core materialsciencejournal.org.
To illustrate the predictive power of these computational methods, the following table presents a hypothetical comparison between predicted and experimental spectroscopic data for this compound. The predicted values are based on computational models and data from analogous compounds.
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹H-NMR (ppm) | ||
| Aldehyde H | 9.8 - 10.2 | Not Available |
| Pyridine H | 7.9 - 8.3 | Not Available |
| Methoxy H | 3.8 - 4.1 | Not Available |
| Methyl H | 2.2 - 2.5 | Not Available |
| ¹³C-NMR (ppm) | ||
| Aldehyde C=O | 190 - 195 | Not Available |
| Pyridine C-2 | 150 - 155 | Not Available |
| Pyridine C-3 | 120 - 125 | Not Available |
| Pyridine C-4 | 160 - 165 | Not Available |
| Pyridine C-5 | 130 - 135 | Not Available |
| Pyridine C-6 | 145 - 150 | Not Available |
| Methoxy C | 55 - 60 | Not Available |
| Methyl C | 15 - 20 | Not Available |
| IR (cm⁻¹) | ||
| C=O Stretch | 1690 - 1710 | Not Available |
| C-O Stretch (Methoxy) | 1250 - 1270 | Not Available |
| Aromatic C=C/C=N Stretch | 1580 - 1620 | Not Available |
Note: The data in this table is illustrative and based on theoretical predictions for this compound, as extensive experimental data is not publicly available.
Chemoinformatics and QSAR Approaches in Drug Design
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of therapeutic agents nih.govresearchgate.netnih.gov. The versatility of the pyridine ring allows for a wide range of substitutions, enabling the fine-tuning of a compound's physicochemical and pharmacokinetic properties. Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are indispensable computational tools in the rational design of new drugs based on such scaffolds.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. For pyridine derivatives, QSAR studies can correlate various molecular descriptors with biological activities such as enzyme inhibition or receptor binding.
The process of building a QSAR model for a series of compounds analogous to this compound would involve the following steps:
Data Collection: A dataset of structurally related pyridine compounds with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide array of molecular descriptors for each compound is calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, electronic properties).
Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
A hypothetical QSAR study on a series of picolinaldehyde derivatives might aim to optimize their inhibitory activity against a specific enzyme. The resulting model could reveal that specific substitutions on the pyridine ring, such as a methoxy group at the 4-position and a methyl group at the 5-position, are crucial for enhanced activity.
The following table illustrates the types of molecular descriptors that would be calculated and used in a QSAR study of this compound and its analogs.
| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted Biological Activity (IC₅₀, nM) |
| This compound | 151.16 | 1.2 | 46.43 | To be predicted |
| Analog 1 (4-Hydroxy-5-methylpicolinaldehyde) | 137.14 | 0.8 | 57.53 | 150 |
| Analog 2 (4-Methoxy-picolinaldehyde) | 137.14 | 1.0 | 46.43 | 200 |
| Analog 3 (5-Methyl-picolinaldehyde) | 121.14 | 1.5 | 30.21 | 350 |
Note: The data for the analogs and their biological activities are hypothetical and for illustrative purposes of a QSAR study.
Through such chemoinformatic and QSAR approaches, the structural features of this compound can be systematically modified to design new molecules with improved therapeutic potential.
Emerging Research Areas and Future Perspectives
Applications in Advanced Materials Science
The intrinsic properties of 4-Methoxy-5-methylpicolinaldehyde make it a promising candidate for the development of sophisticated materials, particularly in the realms of Metal-Organic Frameworks (MOFs) and Organic Light-Emitting Diodes (OLEDs).
The aldehyde functional group is readily converted into a Schiff base (or imine) through a condensation reaction with a primary amine. nih.govresearchgate.net Schiff bases are an important class of ligands in coordination chemistry, capable of forming stable complexes with a wide variety of metal ions. nih.govnih.gov This reactivity allows this compound to serve as a precursor to custom-designed organic linkers for MOFs. MOFs are highly porous, crystalline materials constructed from metal ions or clusters connected by organic linkers. mdpi.comnih.gov The ability to form Schiff base ligands provides a modular approach to creating covalent organic frameworks and polymers with potential for thermal stability and useful optical properties. researchgate.netyoutube.com By reacting this compound with various amines, ligands with different lengths, geometries, and functionalities can be synthesized, which in turn allows for the precise control over the pore size, structure, and chemical properties of the resulting MOF. capes.gov.brrsc.org Such tailored MOFs are being investigated for applications in gas storage, separation, and heterogeneous catalysis. youtube.com
In the field of optoelectronics, pyridine (B92270) derivatives are integral components of materials for OLEDs. nih.govnih.gov These compounds are often used as host materials or as part of the emissive layer. Specifically, molecules combining pyrene (B120774) and pyridine moieties have been developed as hole-transporting materials (HTMs). nih.gov An effective HTM requires good hole mobility and appropriate energy levels to facilitate the injection of positive charges from the anode to the emissive layer. nih.govmdpi.com The electronic properties of the pyridine ring in this compound, modified by its methoxy (B1213986) and methyl substituents, could be leveraged to synthesize novel HTMs or blue-emitting chromophores, an area where stable and efficient materials are still in high demand. nih.gov
Table 1: Potential Applications in Advanced Materials
| Application Area | Role of this compound | Key Structural Feature Utilized | Potential Advantage |
| Metal-Organic Frameworks (MOFs) | Precursor to organic linkers/ligands | Aldehyde group for Schiff base formation; Pyridine nitrogen for metal coordination. nih.govnih.gov | Tunable framework properties for catalysis and separation. youtube.com |
| Organic Light-Emitting Diodes (OLEDs) | Building block for Hole-Transporting Materials (HTMs) or emitters | Pyridine ring system. nih.gov | Potential for creating efficient and stable blue emitters or charge transporters. nih.gov |
Development of Novel Picolinaldehyde-Based Probes and Sensors
The development of selective and sensitive chemical sensors is a significant area of research. Picolinaldehyde derivatives are attractive platforms for designing fluorescent probes, particularly for detecting metal ions. The fundamental mechanism involves the formation of a Schiff base between the picolinaldehyde and an amine that is also attached to a fluorophore.
The resulting molecule contains a chelating unit composed of the pyridine nitrogen and the imine nitrogen. When a target metal ion, such as Zn²⁺, binds to this chelating site, it can lead to a significant change in the fluorescence properties of the molecule. This phenomenon, often termed chelation-enhanced fluorescence (CHEF), occurs because the binding of the metal ion restricts intramolecular rotation and other non-radiative decay pathways, leading to an increase in fluorescence emission intensity. The aldehyde group is crucial for this process, as it allows for the creation of the imine bond necessary for the sensor's structure. nih.gov
For instance, novel fluorescent sensors based on pyridine and imidazo[1,2-a]pyridine (B132010) scaffolds have demonstrated significant fluorescence enhancement specifically in the presence of Zn²⁺ ions, with detection limits reaching the nanomolar range. These sensors operate via an intramolecular charge transfer (ICT) process that is modulated by the binding of the metal ion. The design of this compound, with its specific substitution pattern, could be used to modulate the binding affinity and selectivity for different metal ions, as well as to fine-tune the photophysical properties of the resulting sensor.
Table 2: Characteristics of Example Pyridine-Based Fluorescent Sensors
| Sensor Scaffold | Target Analyte | Limit of Detection (LOD) | Key Principle |
| Imidazo[1,2-a]pyridine-based | Zn²⁺ | 6.8 x 10⁻⁸ M | Chelation-Enhanced Fluorescence (CHEF), Intramolecular Charge Transfer (ICT). |
| Pyridine-pyridone-based | Zn²⁺ | Not specified | Chelation-Enhanced Fluorescence (CHEF). |
Green Chemistry Approaches in Picolinaldehyde Synthesis
Modern chemical synthesis increasingly emphasizes the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use environmentally benign solvents and catalysts. The synthesis of pyridine derivatives has traditionally involved methods that may not align with these principles. However, recent research has focused on developing greener alternatives.
One-pot multicomponent reactions are a powerful green strategy, combining several reactants in a single operation to form a complex product, thereby reducing the need for intermediate purification steps and minimizing solvent waste. researchgate.net Microwave-assisted synthesis has also emerged as a valuable tool, often leading to dramatically shorter reaction times and higher product yields compared to conventional heating methods. researchgate.netmdpi.com
Furthermore, mechanochemical methods, such as ball-milling, offer a solvent-free pathway for organic reactions, reducing the environmental impact associated with solvent use and disposal. capes.gov.br The use of more environmentally friendly and inexpensive catalysts, such as iron-based catalysts, is another key area of green synthesis development for pyridine compounds. rsc.org These approaches stand in contrast to methods that may require harsh conditions or expensive and toxic catalysts. The synthesis of this compound could potentially be achieved using these greener methods, contributing to more sustainable chemical manufacturing.
Table 3: Comparison of Green Synthesis Methods for Pyridine Derivatives
| Green Synthesis Method | Typical Conditions | Advantages | Reference |
| Microwave Irradiation | Ethanol (B145695) solvent, 2-7 minutes | High yields (82-94%), short reaction time, pure products. | researchgate.netmdpi.com |
| Mechanochemistry (Ball-Milling) | Solvent-free, catalyst-free | Cost-effective, environmentally friendly, mild reaction conditions. | capes.gov.br |
| Iron-Catalyzed Cyclization | FeCl₃ catalyst, no additives | Good functional group tolerance, high yields, use of an inexpensive and green catalyst. | rsc.org |
| Grinding Techniques | Room temperature, 30 minutes, NaOH catalyst | Reduced solvent use, simple procedure. | rsc.org |
Interdisciplinary Research with Biology and Nanotechnology
The unique reactivity of this compound positions it at the crossroads of chemistry, biology, and nanotechnology. The formation of Schiff bases is not only a powerful tool in materials science but also in the synthesis of biologically active compounds. nih.gov Schiff base metal complexes have been extensively studied for their potential as antibacterial, antifungal, and antitumor agents. nih.gov The substituents on the picolinaldehyde ring can significantly influence the biological activity of these complexes. The methoxy and methyl groups of this compound could therefore be used to modulate the therapeutic properties of its derivatives.
In nanotechnology, this compound can serve as a versatile molecule for the surface functionalization of nanoparticles. By anchoring ligands derived from this compound onto the surface of nanomaterials, their properties can be tailored for specific applications. For example, functionalized nanoparticles could be developed for targeted drug delivery, where the ligand shell interacts specifically with biological targets.
Moreover, the use of picolinaldehyde-derived ligands in MOFs bridges chemistry with nanotechnology. These highly ordered, porous nanomaterials are being explored for a vast range of applications, including advanced photocatalysis for water splitting or CO₂ reduction, and for the preconcentration of trace analytes from the environment for ultra-sensitive detection. mdpi.comnih.govresearchgate.net The structure of this compound offers a precise tool for building these complex, functional nanostructures.
Q & A
Basic Synthesis and Optimization
Q: What are the recommended synthetic routes for 4-Methoxy-5-methylpicolinaldehyde, and how can reaction conditions be optimized for yield? A:
- Retrosynthetic Approach : Based on analogous picolinaldehyde derivatives (e.g., ), start with a substituted pyridine core. Introduce methoxy and methyl groups via nucleophilic substitution or directed ortho-metalation, followed by oxidation of the methyl group to an aldehyde.
- Key Steps :
- Use Vilsmeier-Haack reaction for aldehyde formation (common in aromatic aldehydes) .
- Optimize solvent (e.g., DMF for polar aprotic conditions) and temperature (typically 80–100°C) to minimize side reactions.
- Monitor purity via HPLC (as in ) with C18 columns and UV detection at 254 nm.
- Yield Improvement : Employ catalytic systems (e.g., Pd for cross-coupling) or microwave-assisted synthesis to enhance efficiency .
Advanced Spectroscopic Characterization
Q: Which spectroscopic techniques are most effective for resolving structural ambiguities in this compound? A:
- Multi-NMR Analysis :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and aldehyde protons (δ ~9.8–10.2 ppm). Compare with PubChem data for analogous compounds (e.g., ).
- NOESY/HSQC : Confirm spatial proximity of substituents on the pyridine ring.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation, use SHELX programs ( ) to refine crystal structures. Ensure data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
Computational Modeling of Reactivity
Q: How can DFT calculations predict the reactivity of this compound in nucleophilic additions? A:
- Methodology :
- Optimize geometry using B3LYP/6-31G(d) basis set (standard for organic molecules).
- Calculate Fukui indices to identify electrophilic sites (e.g., aldehyde carbon) .
- Simulate reaction pathways for nucleophilic attack (e.g., Grignard additions) using Gaussian or ORCA software.
- Validation : Compare computed IR frequencies and NMR shifts with experimental data to refine models .
Addressing Data Contradictions in Aldehyde Stability
Q: How should researchers reconcile discrepancies in reported stability profiles of this compound under varying pH conditions? A:
- Controlled Stability Studies :
- Conduct accelerated degradation tests at pH 1–12 (e.g., 40°C, 75% RH) and monitor aldehyde integrity via LC-MS.
- Identify degradation products (e.g., carboxylic acid via oxidation) using HRMS and propose degradation pathways .
- Statistical Analysis : Apply multivariate regression to isolate factors (pH, temperature) causing instability. Use tools like JMP or R for modeling .
Applications in Medicinal Chemistry
Q: What strategies are used to evaluate this compound as a building block for bioactive molecules? A:
- Structure-Activity Relationship (SAR) :
- Synthesize derivatives (e.g., Schiff bases, hydrazones) and screen against target enzymes (e.g., kinases) using fluorescence-based assays.
- Compare with structurally related compounds (e.g., ) to identify critical substituents for activity.
- Docking Studies : Use AutoDock Vina to predict binding modes in protein active sites (e.g., cytochrome P450) .
Advanced Chromatographic Purity Analysis
Q: How can researchers optimize chromatographic methods to separate this compound from closely related impurities? A:
- HPLC Method Development :
- Column: Hypersil Gold C18 (150 mm × 4.6 mm, 3 µm).
- Mobile Phase: Gradient of 0.1% formic acid in water/acetonitrile (90:10 to 50:50 over 20 min).
- Detection: PDA detector (210–400 nm) for peak purity assessment .
- Validation : Perform robustness testing (variations in pH, flow rate) per ICH Q2(R1) guidelines .
Mechanistic Insights into Oxidation Pathways
Q: What experimental and computational tools elucidate the oxidation mechanisms of this compound? A:
- In Situ Monitoring : Use Raman spectroscopy to track aldehyde oxidation to carboxylic acid in real time.
- Isotopic Labeling : Introduce ¹⁸O in H2O to trace oxygen incorporation during oxidation (GC-MS analysis).
- DFT Calculations : Model transition states for peroxide-mediated oxidation to identify rate-limiting steps .
Handling Air-Sensitive Aldehyde Derivatives
Q: What precautions are critical when handling this compound in air-sensitive reactions? A:
- Protocols :
- Use Schlenk lines or gloveboxes (O2 < 1 ppm) for reactions.
- Store under inert gas (Ar/N2) with molecular sieves to prevent hydration.
- Monitor aldehyde integrity via periodic FTIR (C=O stretch ~1700 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
